molecular formula C11H10OS B3137581 (5-Phenylthiophen-2-yl)methanol CAS No. 439108-60-8

(5-Phenylthiophen-2-yl)methanol

Cat. No.: B3137581
CAS No.: 439108-60-8
M. Wt: 190.26 g/mol
InChI Key: YUNNQFMRPXUNPO-UHFFFAOYSA-N
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Description

(5-Phenylthiophen-2-yl)methanol is an organic compound with the molecular formula C11H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthiophen-2-yl)methanol typically involves several steps:

    Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction or the Paal-Knorr synthesis.

    Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed Suzuki coupling reaction between phenylboronic acid and a brominated thiophene derivative.

    Reduction to Alcohol: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding thiophene derivative using strong reducing agents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

(5-Phenylthiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylthiophen-2-yl)methanol depends on its specific application:

    In Chemistry: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.

    In Biology and Medicine: The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the phenyl and methanol groups.

    Phenylthiophene: Similar structure but without the methanol group.

    Thiophenemethanol: Lacks the phenyl group.

Uniqueness: (5-Phenylthiophen-2-yl)methanol is unique due to the presence of both the phenyl and methanol groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

(5-phenylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNQFMRPXUNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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